Disodium 5'-inosinate octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

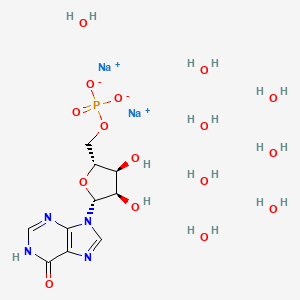

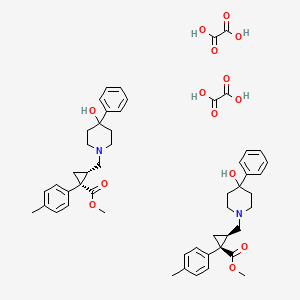

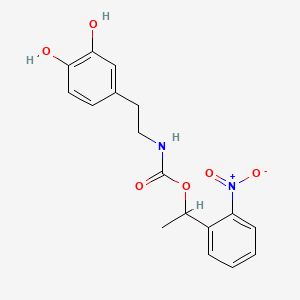

Disodium 5’-inosinate, also known as Disodium inosin 5’-monophosphate or Sodium 5’-inosinate, is the disodium salt of inosinic acid with the chemical formula C10H11N4Na2O8P . It is used as a food additive and often found in instant noodles, potato chips, and a variety of other snacks . Commercial disodium inosinate may either be obtained from bacterial fermentation of sugars or prepared from animal products .

Synthesis Analysis

Disodium 5’-inosinate can be produced by two methods: through sugar fermentation or comes from yeast extract . In the sugar fermentation process, bacterial fermentate carbon source or sugar to get inosine . Then inosine reacts with phosphoryl chloride to get inosinic acid, finally neutralize to obtain disodium inosinate . Also, IMP can be made by the degradation of nucleotides into nucleic acid from yeast extract .

Molecular Structure Analysis

The molecular formula of Disodium 5’-inosinate is C10H11N4Na2O8P . The average molecular weight is 392.170 Da and the monoisotopic mass is 392.010986 Da .

Physical And Chemical Properties Analysis

Disodium 5’-inosinate is soluble in water, sparingly soluble in ethanol, and practically insoluble in ether . It is stable at 100 °C and will not decompose until the temperature is around 230 °C .

Aplicaciones Científicas De Investigación

Flavor Enhancer in Food Industry

5’-Inosinic acid is widely used as a flavor enhancer in the food industry. It imparts an umami taste, which is one of the five basic tastes, enhancing the palatability of various foods .

Substrate in Enzymatic Studies

This compound serves as a substrate for inosine-5’-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine monophosphate (GMP), which is important for DNA, RNA, and glycoprotein synthesis .

Taste-Detection Research

It has been utilized in taste-detection threshold tests in chicks as a 5’-ribonucleotide tastant compound, contributing to our understanding of taste perception mechanisms .

Analytical Standard in HPLC

The compound is used for standard curve generation in high-performance liquid chromatography (HPLC) to quantify IMP from prawn tail tissue samples, showcasing its role in analytical chemistry .

Immunotherapy Research

Inosine-5’-monophosphate disodium salt hydrate can be used in combination with immune checkpoint inhibitors for cancer immunotherapy, indicating its potential application in medical research .

Pharmaceutical Applications

It is also used in pharmaceuticals for various therapeutic purposes, including the treatment of leukopenia and chronic liver diseases .

Mecanismo De Acción

Target of Action

The primary target of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) is the enzyme Inosine 5’-Monophosphate Dehydrogenase (IMPDH) . IMPDH is a crucial enzyme in the purine nucleotide biosynthesis pathway, responsible for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor to guanosine monophosphate (GMP). GMP is essential for DNA, RNA, and glycoprotein synthesis .

Mode of Action

5’-Inosinic acid, sodium salt, hydrate (1:2:8) acts as a substrate for IMPDH . It is converted by IMPDH in a NAD±dependent reaction to xanthosine monophosphate . This conversion is a rate-limiting step in the generation of guanosine monophosphate .

Biochemical Pathways

The compound plays a significant role in the purine nucleotide biosynthesis pathway . It is involved in the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the synthesis of guanosine monophosphate (GMP). GMP is a necessary component for the synthesis of DNA, RNA, and glycoproteins .

Pharmacokinetics

It is known to be soluble in water , which suggests it could have good bioavailability

Result of Action

The action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) results in the production of xanthosine monophosphate, a precursor to guanosine monophosphate . This is crucial for the synthesis of DNA, RNA, and glycoproteins, thereby playing a vital role in cellular function and replication .

Action Environment

The action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) is influenced by the presence of the enzyme IMPDH and the coenzyme NAD+ . The compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Direcciones Futuras

Disodium 5’-inosinate is a flavor enhancer that can be used in many processed foods. Its flavor enhancing power is around 50% of disodium guanylate . It is commonly used together with MSG or disodium guanylate in seasoning, condiments and salt substitutes for soups, sauces and snack foods but seldom used alone in food . As a relatively expensive product, disodium inosinate is usually not used independently of glutamic acid .

Propiedades

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;;/m1........../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWLBOYKTJDMLH-NAGQJCCQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

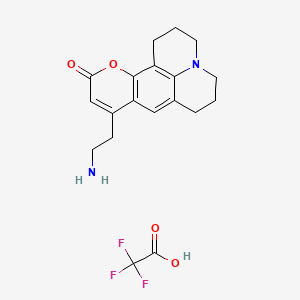

C10H27N4Na2O16P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20813-76-7 |

Source

|

| Record name | Disodium 5'-inosinate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020813767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISODIUM 5'-INOSINATE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30I0YM7F4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)